molecular formula C18H31NO7 B563192 7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate CAS No. 1076199-19-3

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate

Cat. No.: B563192
CAS No.: 1076199-19-3
M. Wt: 373.446
InChI Key: QJOWBWKFPGEJSO-UHFFFAOYSA-N
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Description

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate is a synthetic compound primarily used in proteomics research. It is characterized by its molecular formula C18H31NO7 and a molecular weight of 373.44 g/mol . This compound is often utilized in the study of amino acids and peptides due to its unique structure and properties.

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research

Biochemical Pathways

As it is used in proteomics research , it may be involved in protein synthesis or degradation pathways, but this is speculative and would need to be confirmed by further studies.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.

Action Environment

It is recommended to be stored at -20° c , suggesting that temperature could affect its stability.

Preparation Methods

The synthesis of 7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate involves several steps. The process typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the acylation of the protected amino acid with heptanedioic acid derivatives. The final step involves esterification to introduce the 7-ethyl and 1-methyl ester groups . The reaction conditions often include the use of solvents like dichloromethane, ethyl acetate, and methanol, and the reactions are carried out at low temperatures, typically around -20°C .

Chemical Reactions Analysis

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of protein structure and function.

    Medicine: Research involving this compound contributes to the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products

Comparison with Similar Compounds

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester groups and the heptanedioic acid backbone, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO7/c1-7-25-14(20)11-9-8-10-13(16(22)24-6)15(21)12(2)19-17(23)26-18(3,4)5/h12-13H,7-11H2,1-6H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWBWKFPGEJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(=O)C(C)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675708
Record name 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-19-3
Record name 7-Ethyl 1-methyl 2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]heptanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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